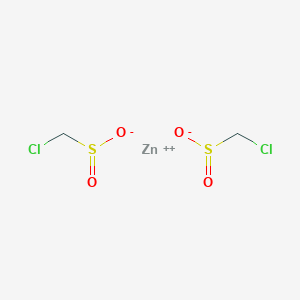
Zinc(II) chloromethanesulfinate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Zinc(II) chloromethanesulfinate, also known as Baran MCMS Reagent, is a zinc-based compound. Zinc is an essential biometal in human physiology . It is a constituent of many proteins, including enzymes in cellular signaling pathways . Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions .
Mode of Action
It is known that zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .
Biochemical Pathways
Zinc is an essential structural constituent of many proteins, including enzymes in cellular signaling pathways . It functions as an important signaling molecule in mammalian cells . Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . The precise mechanisms controlling the intracellular distribution of labile Zn2+, particularly via Zn2+ transporters during cardiac function under both physiological and pathophysiological conditions, are still being studied .
Pharmacokinetics
A study of orally administered zinc in humans showed that zinc is absorbed and distributed in the body after oral administration . The absorption and distribution of zinc were investigated in 10 subjects by performing a pharmacokinetic study of the serum zinc profile after oral administration of a pharmacological dose of the metal .
Result of Action
The result of this compound’s action is likely related to its role in zinc homeostasis. Zinc is involved in many enzymatic reactions in the human body . Disruption of zinc homeostasis can lead to a variety of health problems . Therefore, compounds like this compound that interact with zinc could potentially have significant effects on human health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the toxicity of zinc nanoparticles to algae was found to be influenced by environmental conditions . Similarly, the ecotoxicity of zinc was found to be influenced by soil properties . These studies suggest that the environment can play a significant role in the action of zinc-based compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Zinc(II) chloromethanesulfinate(II)CMS in laboratory experiments is its versatility as a reagent and catalyst in various chemical reactions. It is also relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective option for use in the laboratory. However, one limitation of using this compound(II)CMS is its sensitivity to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of Zinc(II) chloromethanesulfinate(II)CMS in scientific research. One potential application is in the development of new drugs and pharmaceuticals, particularly those that target cancer cells. This compound(II)CMS may also have potential as a disinfectant or antimicrobial agent, particularly in settings where traditional antibiotics are ineffective. Further research is needed to fully understand the mechanism of action of this compound(II)CMS and its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
Zinc(II) chloromethanesulfinate(II)CMS has been widely used in scientific research due to its ability to act as a versatile reagent and catalyst in various chemical reactions. It has been used in the synthesis of various compounds, including sulfones, sulfoxides, and sulfonamides. This compound(II)CMS has also been used as a reagent in the preparation of thioethers and thiols. In addition to its use in organic synthesis, this compound(II)CMS has also been used in the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
zinc;chloromethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3ClO2S.Zn/c2*2-1-5(3)4;/h2*1H2,(H,3,4);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKATMPPXNXYJU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)[O-])Cl.C(S(=O)[O-])Cl.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55066-41-6 | |
| Record name | 55066-41-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



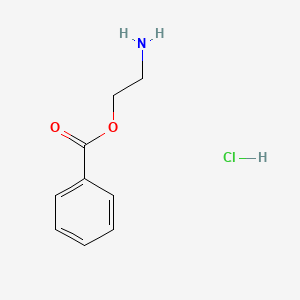
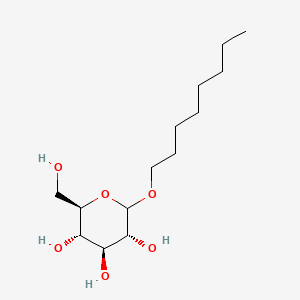



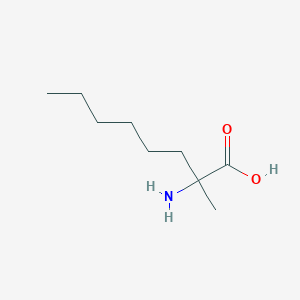

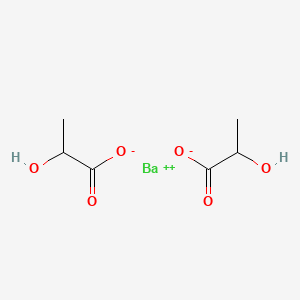



![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
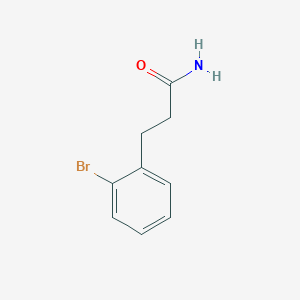
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/no-structure.png)